1H-Pyrrole-2,5-dione, 1,1'-(2,2,4-trimethyl-1,6-hexanediyl)bis-

CAS No.: 39979-46-9

Cat. No.: VC7973026

Molecular Formula: C17H22N2O4

Molecular Weight: 318.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 39979-46-9 |

|---|---|

| Molecular Formula | C17H22N2O4 |

| Molecular Weight | 318.4 g/mol |

| IUPAC Name | 1-[6-(2,5-dioxopyrrol-1-yl)-3,5,5-trimethylhexyl]pyrrole-2,5-dione |

| Standard InChI | InChI=1S/C17H22N2O4/c1-12(8-9-18-13(20)4-5-14(18)21)10-17(2,3)11-19-15(22)6-7-16(19)23/h4-7,12H,8-11H2,1-3H3 |

| Standard InChI Key | XQCDLHVXAXBMGW-UHFFFAOYSA-N |

| SMILES | CC(CCN1C(=O)C=CC1=O)CC(C)(C)CN2C(=O)C=CC2=O |

| Canonical SMILES | CC(CCN1C(=O)C=CC1=O)CC(C)(C)CN2C(=O)C=CC2=O |

Introduction

Chemical Identity and Structural Properties

Molecular Composition

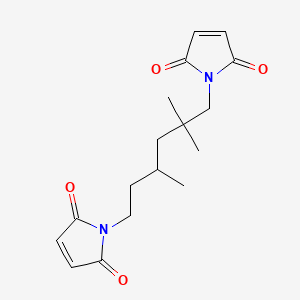

The compound has the molecular formula C₁₇H₂₂N₂O₄ and a molecular weight of 318.37 g/mol . Its IUPAC name, 1-[6-(2,5-dioxopyrrol-1-yl)-3,5,5-trimethylhexyl]pyrrole-2,5-dione, reflects a bis-pyrrole-2,5-dione core linked by a 2,2,4-trimethylhexane chain .

Structural Features

-

Core Structure: Two maleimide (1H-pyrrole-2,5-dione) rings connected via a branched hexane spacer.

-

Stereochemistry: The hexanediyl chain contains three methyl groups at positions 2, 2, and 4, introducing steric hindrance and influencing reactivity .

-

Crystallography: X-ray studies of analogous compounds reveal planar maleimide rings with dihedral angles <10° between rings and substituents .

Table 1: Physical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 95°C | |

| Density | 1.216 g/cm³ | |

| Boiling Point | 476.5°C (predicted) | |

| Solubility | Insoluble in water; soluble in acetone, DMF |

Synthesis and Manufacturing

Industrial Synthesis

The compound is synthesized via a two-step process:

-

Condensation: 2,2,4-Trimethylhexamethylenediamine reacts with maleic anhydride in chloroform to form a bismaleamic acid intermediate .

-

Cyclization: The intermediate is treated with acetic anhydride and triethylamine at 100°C, yielding the final bismaleimide .

Optimization Strategies

-

Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .

-

Isomer Control: The product is a 50:50 isomer mixture due to the hexanediamine starting material .

Chemical Reactivity and Stability

Key Reactions

-

Polymerization: Undergoes thermal polymerization at 220–250°C to form infusible, insoluble polymers with high mechanical strength .

-

Cross-Linking: Reacts with dienes (e.g., furfuryl methacrylate) via Diels-Alder reactions, enabling reversible network formation in smart materials .

-

Nucleophilic Substitution: Maleimide rings react with thiols and amines, facilitating bioconjugation in drug delivery systems .

Stability Profile

-

Thermal Decomposition: Begins at 300°C, with a char yield >40% at 800°C in nitrogen .

-

Hydrolytic Resistance: Stable in aqueous media at neutral pH but degrades under acidic/basic conditions .

Industrial and Material Science Applications

Polymer Chemistry

-

Elastomer Cross-Linking: Used as a co-agent in peroxide-cured rubbers to enhance tensile strength and heat resistance .

-

Thermoset Composites: Incorporated into benzoxazine resins to modulate phase separation and improve fracture toughness .

Table 2: Performance in Polymer Blends

| Polymer Matrix | Property Enhancement | Reference |

|---|---|---|

| Benzoxazine-TBMI | Bi-continuous morphology | |

| Plant Oil-Based Polymers | Increased cross-link density |

Advanced Materials

-

Self-Healing Systems: Reversible Diels-Alder adducts enable temperature-responsive fluorescence in smart coatings .

-

Adhesives: Bismaleimide-epoxy hybrids exhibit superior lap shear strength (≥18 MPa) at elevated temperatures .

Comparative Analysis with Related Compounds

Table 3: Structural Analogues

| Compound | Key Difference | Application |

|---|---|---|

| N,N′-m-Phenylene bismaleimide | Aromatic linker | High-temperature adhesives |

| Bisphenol A bismaleimide | Phenolic core | Aerospace composites |

Future Research Directions

-

Drug Delivery: Exploit maleimide-thiol reactivity for targeted anticancer conjugates.

-

3D Printing: Develop photopolymerizable resins using bismaleimide-anthracene Diels-Alder adducts.

-

Toxicity Mitigation: Structure-activity studies to reduce allergenic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume